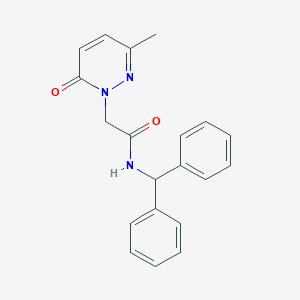

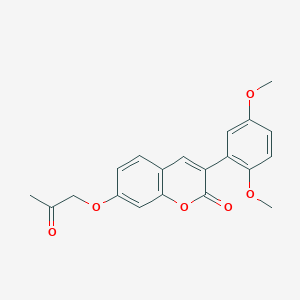

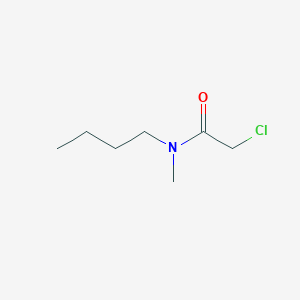

![molecular formula C14H11N3OS2 B2966526 N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide CAS No. 373613-15-1](/img/structure/B2966526.png)

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide” is a compound that has been studied for its potential biological activities . It is a selective HDAC1/2 inhibitor, exhibiting selectivity over class II HDACs 3-8 . It shows high-affinity to HDAC1 and HDAC2 with Ki of 0.2 and 1.5 nM, respectively .

Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The reaction can be achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The structure of Human HDAC2 in complex with this inhibitor has been deposited in the Protein Data Bank .Chemical Reactions Analysis

This compound, like other N-cyanoacetamides, can take part in a variety of condensation and substitution reactions . It has been used as a reactant where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Antimicrobial Applications

A study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers, testing their antimicrobial activity against Gram-positive, Gram-negative bacterial strains, and fungal strains. Some molecules showed potent activity, surpassing reference drugs, especially against Gram-positive strains (Bikobo et al., 2017).

Anticancer Evaluation

Research focused on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed promising anticancer activities against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives demonstrated significant antiallergy activity, outperforming disodium cromoglycate in the rat PCA model. This indicates potential for the development of more effective antiallergy medications (Hargrave et al., 1983).

Histone Deacetylase Inhibition

A derivative, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, was discovered as an orally active histone deacetylase inhibitor with potential anticancer applications. It selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).

Antifungal Agents

The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives was aimed at exploring potential antifungal activities. These compounds were characterized and tested for antifungal activity, indicating the diversity of applications within the pharmaceutical sector (Narayana et al., 2004).

Material Science Applications

A novel 2,5-di(2-thienyl)pyrrole derivative, 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide, was synthesized and studied for its optical properties when polymerized. This research illustrates the potential use of such compounds in developing new materials with unique optical properties (Soyleyici et al., 2013).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have shown to inhibit the replication of various rna and dna viruses . This suggests that N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide might interact with its targets in a way that disrupts the normal functioning of the cells, leading to the observed biological effects.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways . These pathways could be related to the synthesis of neurotransmitters, the degradation of tryptophan in higher plants, and the production of various biologically active compounds .

Pharmacokinetics

It’s worth noting that the in-silico admet properties of a similar compound pointed to a significant drug-likeness feature, based on the lipinski criteria . This suggests that this compound might have favorable pharmacokinetic properties that impact its bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might have similar effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the interaction of a similar compound with ct-dna was investigated using fluorescence spectroscopy, viscosity measurement, and adsorption measurement . This suggests that the action of this compound might be influenced by environmental factors such as temperature and the presence of other molecules.

Propiedades

IUPAC Name |

N-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS2/c15-14-16-11(10-7-4-8-19-10)13(20-14)17-12(18)9-5-2-1-3-6-9/h1-8H,(H2,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYBLEVOJLQXHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

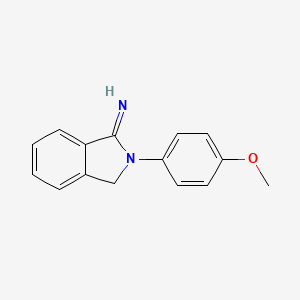

![1-(4-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2966449.png)

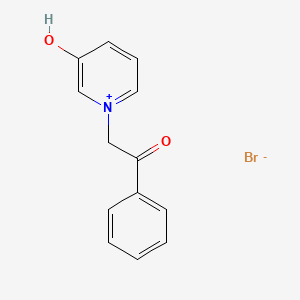

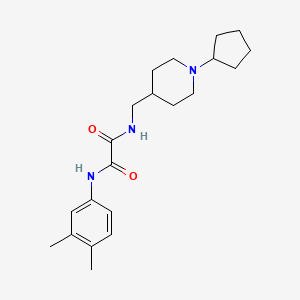

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2966451.png)

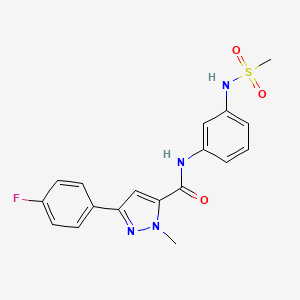

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2966452.png)

![3-[(3,4-dichlorobenzyl)sulfinyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2966456.png)